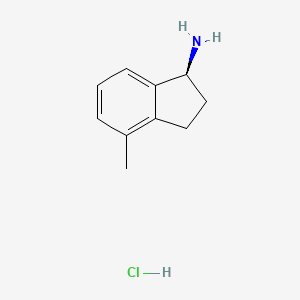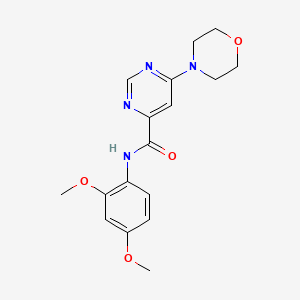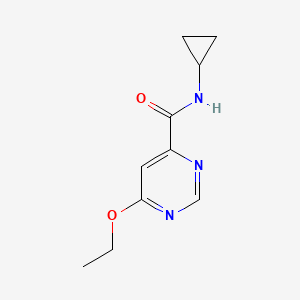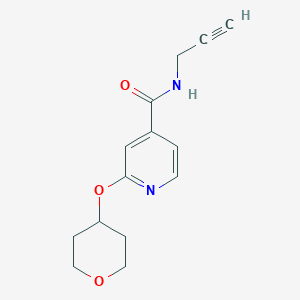![molecular formula C20H24ClN7O B2480604 4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine CAS No. 897758-49-5](/img/structure/B2480604.png)
4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of molecules similar to 4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine involves multi-step chemical reactions that include condensation, chlorination, and nucleophilic substitution. For instance, Lei et al. (2017) developed a rapid and green synthetic method for related compounds, starting from commercially available precursors through a series of steps including condensation reaction, chlorination, and nucleophilic substitution, with the total yield of the process reported at 43% (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and MS (Mass Spectrometry). For example, the molecular interaction and conformational analysis of similar compounds have been studied to understand their binding interactions with receptors (J. Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactions involving this compound can include nucleophilic substitutions, ring closures, and functional group transformations. These reactions are crucial for modifying the molecule for potential applications in various fields.
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and stability, are essential for their handling and application in research and development. These properties are determined through empirical studies and contribute to the understanding of the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and the potential for forming derivatives, are integral to the compound's applications in synthesis and its interactions with biological targets. Studies like those by Bhat et al. (2018) explore the synthesis and characterization of related molecules, providing insights into their chemical behavior (Bhat et al., 2018).
Applications De Recherche Scientifique
Heterocyclic Synthesis and Chemical Properties
The chemical serves as a precursor or intermediate in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities. For example, the compound is involved in the synthesis of novel derivatives incorporating thio)pyrimidine moieties, demonstrating the versatility of these structures in organic synthesis. These compounds have been explored for their potential pharmacological applications, showcasing the importance of such chemicals in developing new therapeutic agents (Ho & Suen, 2013).
Antimicrobial and Antifungal Activities
Compounds derived from or related to "4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine" have been investigated for their antimicrobial and antifungal properties. Research into 1,2,4-triazole derivatives has shown that these compounds possess significant antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Anti-inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from this chemical structure have been synthesized with the aim of evaluating their anti-inflammatory and analgesic activities. These studies are critical in the search for new therapeutic options for managing pain and inflammation, highlighting the compound's role in the development of new pharmacological agents (Abu‐Hashem et al., 2020).
Antiproliferative Activity
The synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, including compounds related to "this compound", has shown potential antiproliferative activity against human cancer cell lines. This suggests the importance of these compounds in cancer research and the development of new anticancer drugs (Bhat et al., 2018).
Protein Kinase Inhibition
Another significant application is in the development of protein kinase inhibitors. These compounds are vital in targeted cancer therapy, demonstrating the chemical's role in creating new therapeutic options for treating various cancers. A hybrid flow and microwave approach to synthesize analogues has shown efficient routes to potential broad-spectrum protein kinase inhibitors, indicating the chemical's utility in advancing cancer treatment methodologies (Russell et al., 2015).
Propriétés
IUPAC Name |
4-[6-[4-(3-chlorophenyl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN7O/c1-25-18-17(14-22-25)19(27-9-11-29-12-10-27)24-20(23-18)28-7-5-26(6-8-28)16-4-2-3-15(21)13-16/h2-4,13-14H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJUEYZFKNAHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2480521.png)
![(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2480522.png)


![2-[[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2480526.png)
![7-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480527.png)
![3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid (non-preferred name)](/img/structure/B2480528.png)






